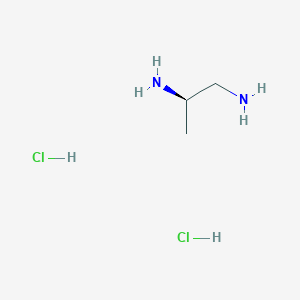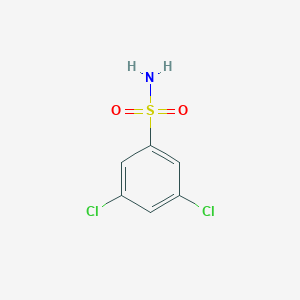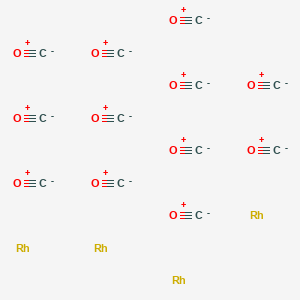
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- is a chemical compound used in scientific research for its unique properties. This compound is also known as DMXB-A, and it has a molecular formula of C19H23ClN2. It is an agonist of the α7 nicotinic acetylcholine receptor, which is a protein found in the brain that plays a role in cognitive function.
Mécanisme D'action
The mechanism of action of 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- involves the activation of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that allows the flow of ions into the cell when activated. The activation of this receptor leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which play a role in cognitive function.
Biochemical and Physiological Effects
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- has been shown to have biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and learning in animal models. It has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- in lab experiments include its unique properties and its ability to activate the α7 nicotinic acetylcholine receptor. This compound can be used to study the effects of α7 nicotinic acetylcholine receptor activation on cognitive function, memory, and learning. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.
Orientations Futures
There are several future directions for the use of 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- in scientific research. One direction is to study the effects of this compound on cognitive function, memory, and learning in humans. Another direction is to investigate the potential therapeutic uses of this compound for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to determine the safety and toxicity of this compound.
Conclusion
In conclusion, 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- is a chemical compound used in scientific research for its unique properties. It is an agonist of the α7 nicotinic acetylcholine receptor, which is a protein found in the brain that plays a role in cognitive function. The synthesis method of this compound is complex, and it has been shown to have biochemical and physiological effects. The advantages of using this compound in lab experiments include its ability to activate the α7 nicotinic acetylcholine receptor, but its limitations include its potential toxicity. There are several future directions for the use of this compound in scientific research, including investigating its potential therapeutic uses for the treatment of cognitive disorders.
Méthodes De Synthèse
The synthesis method of 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- involves the reaction of 2-Picoline with p-chlorobenzaldehyde and 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- has been used in scientific research for its unique properties. It is an agonist of the α7 nicotinic acetylcholine receptor, which is a protein found in the brain that plays a role in cognitive function. This compound has been used to study the effects of α7 nicotinic acetylcholine receptor activation on cognitive function, memory, and learning.
Propriétés
Numéro CAS |
101581-59-3 |
|---|---|
Nom du produit |
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- |
Formule moléculaire |
C17H21ClN2 |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N,N-dimethyl-3-(2-methylpyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C17H21ClN2/c1-13-12-15(8-10-19-13)17(9-11-20(2)3)14-4-6-16(18)7-5-14/h4-8,10,12,17H,9,11H2,1-3H3 |
Clé InChI |
ZBRZDJXYJZAQGO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1)C(CCN(C)C)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=NC=CC(=C1)C(CCN(C)C)C2=CC=C(C=C2)Cl |
Synonymes |
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)


![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)





![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)


![Isopropanol, [2-14C]](/img/structure/B33646.png)